Tetramethylammonium fluoride tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorination Agent:

- TMAF·4H₂O is a mild and selective fluorinating agent due to the presence of the fluoride ion (F⁻). It reacts with various organic compounds to introduce fluorine atoms, which can significantly alter their properties. For example, TMAF·4H₂O is used in the fluorination of pharmaceuticals, agrochemicals, and electronic materials [Source: "Tetramethylammonium fluoride" in ScienceDirect, ].

Catalyst:

- TMAF·4H₂O acts as a catalyst in various organic reactions, such as alkylations, acylations, and eliminations. Its ability to form hydrogen bonds with substrates and its high basicity contribute to its catalytic activity [Source: "Tetramethylammonium fluoride: A Versatile and Eco-Friendly Basic Catalyst" in Molecules, ].

Etching Agent:

- TMAF·4H₂O is used as an etching agent for silicon dioxide (SiO₂) in the microelectronics industry. It selectively removes SiO₂ without affecting other materials, making it valuable for creating precise patterns on microchips [Source: "A review of the applications of tetramethylammonium hydroxide (TMAH) and tetramethylammonium fluoride (TMAF) in semiconductor processing" in Microelectronic Engineering, ].

Synthesis of Ionic Liquids:

- TMAF·4H₂O serves as a precursor for the synthesis of ionic liquids, which are salts with liquid properties at room temperature. Ionic liquids with specific functionalities can be obtained by varying the counterion of TMAF [Source: "Ionic Liquids from Tetramethylammonium Hydroxide and Tetramethylammonium Fluoride" in Molecules, ].

Research on Anions:

- TMAF·4H₂O is a convenient source of the tetramethylammonium cation (N(CH₃)₄⁺), which is a large and non-coordinating cation. This makes it valuable for studying the properties of various anions in isolation, as the cation has minimal influence on their behavior [Source: "Tetramethylammonium Fluoride" in Sigma-Aldrich, ].

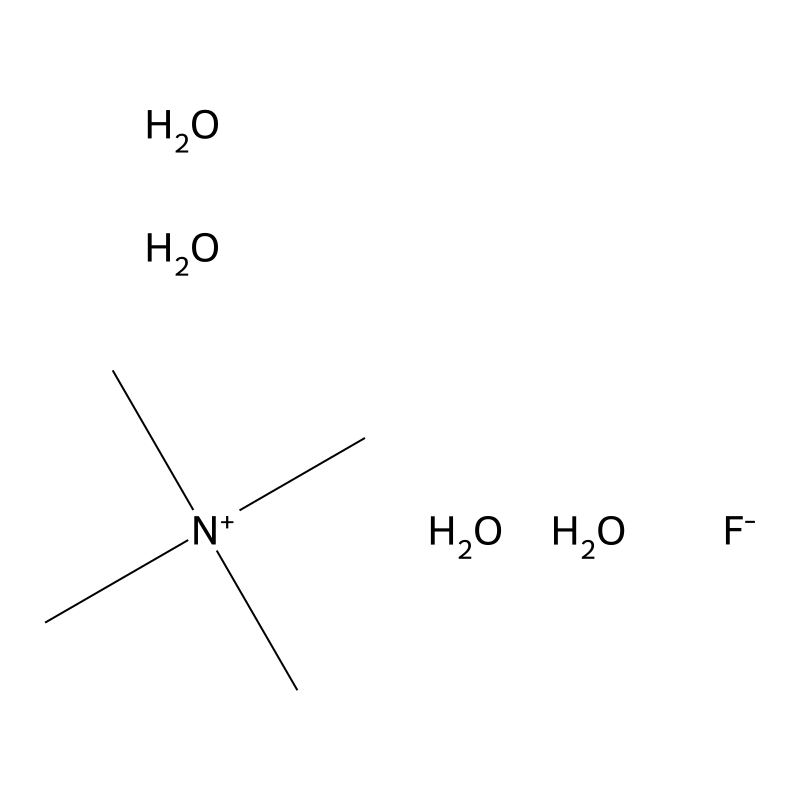

Tetramethylammonium fluoride tetrahydrate consists of a tetramethylammonium cation and fluoride anions, combined with four water molecules. The compound is typically available as a crystalline solid and has a minimum purity of 98% in commercial preparations . It exhibits hygroscopic properties, meaning it can absorb moisture from the environment.

This compound is primarily used as a reagent in various organic synthesis reactions. Some notable reactions include:

- Homocoupling of Aryl Halides: Tetramethylammonium fluoride tetrahydrate serves as a reactant in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds .

- Cross-Coupling Reactions: It participates in reactions involving alkenylsilanols, promoting the formation of carbon-carbon bonds .

- Fluoride Ion Source: The fluoride ions released upon dissolution make it useful in nucleophilic substitution reactions.

The synthesis of tetramethylammonium fluoride tetrahydrate generally involves the following methods:

- Neutralization Reaction: One common method includes reacting tetramethylammonium hydroxide with hydrofluoric acid. This reaction yields tetramethylammonium fluoride along with water.

- Direct Fluorination: Another approach may involve the direct fluorination of tetramethylammonium salts using fluorinating agents under controlled conditions.

Tetramethylammonium fluoride tetrahydrate finds utility in several fields:

- Organic Synthesis: It is extensively used in organic chemistry for various coupling reactions.

- Catalysis: The compound acts as a catalyst or co-catalyst in several chemical transformations.

- Analytical Chemistry: Its ability to release fluoride ions makes it useful in analytical applications where fluoride detection is necessary.

Tetramethylammonium fluoride tetrahydrate shares similarities with several other ammonium fluoride compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetramethylammonium fluoride | C₄H₁₁FN | Anhydrous form; used primarily as a reagent. |

| Tetraethylammonium fluoride | C₈H₁₈FN | Larger ethyl groups; different solubility properties. |

| Trimethylamine N-oxide | C₃H₁₃NO | Oxidized form; lacks fluoride functionality. |

| Benzyltrimethylammonium chloride | C₁₈H₁₈ClN | Quaternary ammonium salt; used for phase transfer catalysis. |

Tetramethylammonium fluoride tetrahydrate's unique combination of properties—its high solubility in water and specific reactivity patterns—distinguish it from these related compounds. Its application in palladium-catalyzed reactions further underscores its importance within organic chemistry contexts.

The foundations of organofluorine chemistry trace back to the mid-19th century, establishing the historical context that eventually led to the development of tetramethylammonium fluoride tetrahydrate as a specialized reagent. Alexander Borodin, renowned as both a composer and chemist, conducted the first documented synthesis of an organofluorine compound in 1862 through nucleophilic replacement of halogen atoms by fluoride. This pioneering work represented the inaugural example of halogen exchange methodology, which would later become fundamental to fluorochemical industry applications and the introduction of fluorine atoms into organic molecules.

The actual first synthesis of an organofluorine compound was achieved earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. However, the field remained relatively undeveloped until the 1920s due to the extreme hazards and difficulties associated with handling highly reactive and corrosive fluorine-containing reagents. The isolation of elemental fluorine itself was not accomplished until 1886 by Moissan, who employed electrolysis of a molten mixture of potassium hydrogen difluoride and hydrogen fluoride.

The period between 1926 and 1930 marked significant advancement in organofluorine chemistry. French chemists Lebeau and Damiens first isolated carbon tetrafluoride from the reaction of fluorine with wood charcoal in 1926, with full characterization completed by Ruff four years later. During this same era, Schiemann developed an aromatic fluorination methodology using diazonium salts in 1927, while Gottlieb reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936.

World War II served as a crucial catalyst for organofluorine chemistry development, particularly through the Manhattan Project's requirements for uranium hexafluoride as a gaseous carrier for uranium isotope separation. This military application necessitated the development of materials capable of withstanding exposure to uranium hexafluoride, leading to accelerated research in fluorocarbon chemistry and fluoropolymer development. The wartime period established fundamental methodologies for large-scale fluorine production and handling, creating the technological foundation that would later support the development of sophisticated fluoride reagents like tetramethylammonium fluoride tetrahydrate.

Evolution of Tetramethylammonium Fluoride Tetrahydrate in Chemical Research Literature

The development of tetramethylammonium fluoride as a "naked fluoride" source emerged from the recognition that quaternary ammonium fluorides offered excellent solubility characteristics compared to traditional fluoride sources such as potassium fluoride. However, the high hygroscopicity and thermal instability of most quaternary ammonium fluorides severely restricted their synthetic utility until systematic research addressed these limitations.

Christe's groundbreaking work in 1990 on the preparation of anhydrous tetramethylammonium fluoride provided the foundation for understanding the relationship between hydration states and reactivity. This research demonstrated that tetramethylammonium fluoride could be isolated as a crystalline solid from isopropanol solvates through careful removal of solvated alcohol under dynamic vacuum at elevated temperatures. The crystallographic studies revealed that tetramethylammonium fluoride exists in multiple hydrated forms, with the tetrahydrate being the most common and stable variant.

X-ray crystallographic analysis of tetramethylammonium fluoride tetrahydrate, reported in 1967, revealed a tetragonal crystalline structure with space group I41/a. In this structure, fluoride anions establish hydrogen bonds with four water molecules at distances of 2.63 Å for fluorine-hydrogen-oxygen contacts and 1.74 Å for hydrogen-fluorine contacts. These hydration units form a three-dimensional network where tetramethylammonium cations are embedded without direct contact with fluoride anions, maintaining a nitrogen-fluorine distance of 4.03 Å.

The evolution of tetramethylammonium fluoride tetrahydrate research accelerated significantly in the 2000s and 2010s as synthetic chemists recognized its potential for nucleophilic aromatic substitution reactions. Clark and colleagues demonstrated its effectiveness in fluorodenitration reactions, typically conducted at temperatures ranging from 60 to 100°C. However, these early applications were limited by the formation of various side products including aryl ethers and phenols.

Recent developments have focused on optimizing reaction conditions and understanding solvation effects. Research published in 2015 by academic groups demonstrated that anhydrous tetramethylammonium fluoride could effectively convert aryl halides and nitroarenes to fluorinated products under mild conditions, often at room temperature. These studies established that reaction rates vary dramatically as a function of the leaving group, with nitroarenes and aryl bromides providing the fastest conversions.

Industrial applications have driven significant research into large-scale preparation and utilization methods. Work published in 2021 described the development of practical methods for converting tetramethylammonium fluoride tetrahydrate to its anhydrous form through controlled drying with isopropyl alcohol followed by dimethylformamide distillation. This methodology enabled successful industrial-scale synthesis, with documented production of 36.8 kg of fluorinated products from 45.1 kg scale reactions.

Significance in Modern Synthetic Methodologies

Tetramethylammonium fluoride tetrahydrate has emerged as a cornerstone reagent in contemporary synthetic chemistry due to its unique combination of stability, reactivity, and practical handling characteristics. Unlike traditional fluoride sources such as potassium fluoride or cesium fluoride, which require elevated temperatures and rigorously anhydrous conditions, tetramethylammonium fluoride tetrahydrate can be processed under more accessible conditions while maintaining high synthetic efficiency.

The compound's significance in nucleophilic aromatic substitution fluorination represents a paradigm shift in synthetic methodology. Research has demonstrated that tetramethylammonium fluoride tetrahydrate can be converted to alcohol adducts, such as tetramethylammonium fluoride tert-amyl alcohol, which function as bench-stable reagents for nucleophilic aromatic substitution fluorination under mild conditions. These adducts operate effectively at 80°C in dimethyl sulfoxide without requiring dried reagents or solvents, dramatically simplifying synthetic protocols.

Substrate scope studies have revealed remarkable versatility, with successful fluorination of more than 50 different heteroaryl halides and nitroarene electrophiles. This broad applicability extends to industrially relevant substrates including chloropicolinates and other electron-deficient aromatic compounds. The mild reaction conditions minimize formation of side products derived from competing transesterification and deprotonation pathways, resulting in higher yields and cleaner reaction profiles compared to traditional high-temperature methods.

Table 1: Comparative Analysis of Fluoride Sources in Nucleophilic Aromatic Substitution

| Fluoride Source | Operating Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Cesium Fluoride | 140 | 24 | 65-80 | Limited to activated aromatics |

| Potassium Fluoride | 120-160 | 12-48 | 50-75 | Requires strong activation |

| Tetramethylammonium Fluoride Tetrahydrate | 80-100 | 8-24 | 75-95 | Broad scope including weakly activated |

| Tetramethylammonium Fluoride tert-Amyl Alcohol | 80 | 4-12 | 80-98 | Extensive heteroaromatic compatibility |

Cost-effectiveness analysis has demonstrated that fluorination with tetramethylammonium fluoride tetrahydrate provides superior economic advantages compared to cesium fluoride, particularly when considering the lower reaction temperatures, reduced energy requirements, and higher yields. This economic benefit, combined with the practical advantages of ambient storage and handling, has made tetramethylammonium fluoride tetrahydrate the preferred choice for many industrial fluorination processes.

Table 2: Physical and Chemical Properties of Tetramethylammonium Fluoride Tetrahydrate

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | (CH₃)₄NF·4H₂O | - |

| Molecular Weight | 165.20 g/mol | - |

| Appearance | White crystalline solid | Room temperature |

| Melting Point | 170°C (decomposition) | Atmospheric pressure |

| Crystal System | Tetragonal | Space group I41/a |

| Fluoride-Water Distance | 2.63 Å | Hydrogen bond contact |

| Hydrogen-Fluoride Distance | 1.74 Å | Direct contact |

| Nitrogen-Fluoride Distance | 4.03 Å | Non-bonding contact |

| Solubility in Water | Highly soluble | Room temperature |

| Stability | Stable under ambient conditions | Dry atmosphere |

The technological significance extends beyond synthetic applications to include roles in analytical chemistry for fluoride ion detection, electrochemical applications as lithium-ion battery electrolytes, and surface modification treatments for materials enhancement. These diverse applications underscore the compound's fundamental importance across multiple chemical disciplines and industrial sectors.

Traditional Synthesis Approaches

Hydrofluoric Acid Neutralization of Tetramethylammonium Hydroxide

The hydrofluoric acid neutralization method represents the most historically established approach for tetramethylammonium fluoride synthesis [3] [14]. This methodology involves the precise neutralization of aqueous tetramethylammonium hydroxide with aqueous hydrofluoric acid to reach the exact equivalence point [13]. The reaction proceeds according to the stoichiometric equation: (CH₃)₄NOH + HF → (CH₃)₄NF + H₂O [14].

The Lawson-Collie protocol, subsequently refined by Harmon and Gennick, demonstrates the controlled preparation of various hydrated forms through careful water management [14]. The process requires equimolar amounts of aqueous hydrofluoric acid for neutralization, followed by systematic drying procedures [14]. Initial drying at 70°C under vacuum for one week, followed by additional drying at 60°C over phosphorus pentoxide for another week, yields the monohydrate form [14].

Advanced implementations of this method emphasize the importance of carbon dioxide-free atmospheres and plastic equipment utilization to prevent contamination [13]. pH electrode monitoring ensures precise control of the equivalence point, critical for achieving high-purity products [13]. The neutralization process conducted under these controlled conditions yields tetramethylammonium fluoride with water content below 0.1 weight percent and absence of detectable chloride, bifluoride, and bicarbonate impurities [13].

Salt Metathesis Reactions

Salt metathesis reactions constitute an alternative traditional approach involving ion exchange between tetramethylammonium salts and inorganic fluoride sources [3] [14]. This methodology typically employs potassium fluoride or cesium fluoride as fluoride donors in combination with tetramethylammonium chloride [3]. The general reaction mechanism involves: (CH₃)₄NCl + KF → (CH₃)₄NF + KCl [7].

Research demonstrates that metathesis reactions using cesium fluoride provide enhanced efficiency compared to potassium fluoride systems [3]. The reaction conditions typically require elevated temperatures and polar solvents to facilitate complete ion exchange [7]. Methanol serves as the preferred solvent medium, with reaction mixtures containing 1.8 mol/dm³ tetramethylammonium chloride in aqueous methanol (4% water by weight) and 1.25 molar equivalents of potassium fluoride [7].

The metathesis approach yields tetramethylammonium fluoride with approximately 82% purity after filtration and concentration procedures [7]. White solid products containing 15% water content result from standard processing, requiring subsequent purification steps [7]. This method demonstrates particular utility when hydrofluoric acid handling presents operational challenges or when specific purity profiles are required [14].

Modern Preparation Techniques

Fluorination of Tetramethylammonium Chloride

Contemporary fluorination methodologies for tetramethylammonium chloride conversion employ sophisticated approaches to enhance yield and purity [14]. Direct fluorination processes utilize controlled fluorine gas exposure under carefully regulated conditions to minimize decomposition risks [11]. The reaction requires precise temperature control and inert atmosphere maintenance to prevent unwanted side reactions [11].

Advanced fluorination protocols incorporate phase-transfer catalysis principles to improve reaction efficiency [14]. These methods demonstrate superior control over product composition and reduced formation of byproducts compared to traditional approaches [14]. Temperature optimization studies indicate optimal reaction conditions between 80-100°C for maintaining compound stability while achieving complete conversion [7].

Research findings indicate that fluorination reactions benefit from gradual fluorine introduction to prevent localized heating effects [11]. Reaction monitoring through fluoride ion analysis ensures complete conversion without over-fluorination [11]. The methodology produces tetramethylammonium fluoride with minimal chloride contamination, typically below 0.1% by weight [14].

Potassium Fluoride-Based Synthetic Methods

Potassium fluoride-based synthetic approaches utilize pre-dried potassium fluoride in methanolic systems to achieve enhanced purity levels [14]. The methodology involves heating pre-dried potassium fluoride at temperatures between 230-250°C prior to reaction initiation [14]. This thermal treatment removes residual moisture and activates the fluoride source for improved reactivity [14].

The optimized protocol employs tetramethylammonium tetrafluoroborate as the starting material instead of the chloride salt to circumvent chloride contamination issues [14]. The reaction proceeds rapidly, typically completing within one hour under controlled conditions [14]. Methanol serves as the reaction medium, with subsequent filtration removing precipitated potassium tetrafluoroborate [14].

Product isolation involves partial methanol evaporation followed by diethyl ether addition to precipitate tetramethylammonium fluoride in nearly anhydrous form [14]. This approach achieves purities up to 95% with water content as low as 0.06 weight percent [14]. The reduced drying requirements, typically 12-16 hours at 130-140°C under vacuum, represent significant improvements over traditional methods [14].

Alternative Inorganic Fluoride Sources

Alternative inorganic fluoride sources expand the synthetic toolkit for tetramethylammonium fluoride preparation [11] [14]. Cesium fluoride demonstrates superior reactivity compared to potassium fluoride, enabling reactions under milder conditions [3]. The enhanced ionic character of cesium fluoride facilitates more complete ion exchange reactions [3].

Ammonium fluoride methylation using dimethyl carbonate represents an innovative approach avoiding traditional neutralization or metathesis pathways [14]. This method employs 1-ethyl-3-methylimidazolium bromide as an ionic liquid catalyst at 170°C for eight hours [14]. The process enables direct tetramethylammonium fluoride isolation through filtration and acetone washing [14].

Recent developments include sulfuryl fluoride utilization in combination with tetramethylammonium 2,6-dimethylphenoxide for in situ tetramethylammonium fluoride generation [14] [35]. This methodology produces nearly quantitative anhydrous tetramethylammonium fluoride formation within 15 minutes at room temperature [14]. The reaction proceeds according to: (CH₃)₄N-2,6-dimethylphenoxide + SO₂F₂ → (CH₃)₄NF + products [35].

Anhydrous Tetramethylammonium Fluoride Preparation Strategies

Solvent Exchange Techniques

Solvent exchange techniques provide systematic approaches for water removal from tetramethylammonium fluoride hydrates [1] [4]. These methodologies exploit differential solubility characteristics between hydrated and anhydrous forms in various organic solvents [1]. Isopropyl alcohol serves as the primary exchange medium, demonstrating selective water extraction capabilities [1].

The industrial-scale implementation involves sequential distillation procedures using isopropyl alcohol followed by dimethylformamide at elevated temperatures [1] [4]. Initial treatment with isopropyl alcohol removes bulk water content, while subsequent dimethylformamide treatment eliminates residual moisture [1]. This two-stage process achieves anhydrous tetramethylammonium fluoride containing less than 0.2 weight percent water and below 60 ppm isopropyl alcohol [1].

Process optimization studies demonstrate the critical importance of temperature control during solvent exchange [1]. Excessive temperatures risk thermal decomposition, while insufficient heating fails to achieve complete dehydration [1]. The methodology requires careful monitoring of water content through Karl Fischer titration to ensure process completion [1].

Azeotropic Distillation Methodologies

Azeotropic distillation represents a highly effective water removal strategy for tetramethylammonium fluoride dehydration [7] [15]. This methodology exploits the formation of water-organic solvent azeotropes to drive water removal from the solid matrix [7]. Benzene and cyclohexane serve as preferred azeotropic agents due to their favorable water-removal characteristics [7].

The in situ azeotropic drying procedure involves dissolving hydrated tetramethylammonium fluoride in dimethyl sulfoxide, followed by azeotropic water removal using benzene or cyclohexane [7]. The process typically requires 2-12 hours of azeotropic distillation to achieve complete water removal [7]. Temperature maintenance between 80-100°C ensures efficient water extraction without thermal degradation [7].

Research demonstrates that azeotropic drying produces tetramethylammonium fluoride with enhanced reactivity compared to conventionally dried materials [7] [15]. The methodology achieves 100% conversion efficiency in subsequent fluorination reactions, indicating complete water removal [7]. This approach eliminates the tedious multi-day drying procedures required by traditional methods [15].

Alcohol-Based Dehydration Approaches

Alcohol-based dehydration methodologies utilize the hygroscopic properties of alcohols to extract water from tetramethylammonium fluoride tetrahydrate [1] [9]. Isopropyl alcohol demonstrates particular effectiveness due to its moderate polarity and favorable water-extraction characteristics [1]. The dehydration process involves controlled alcohol addition under reflux conditions [1].

Research findings indicate that alcohol-based dehydration requires precise control of alcohol-to-water ratios to prevent incomplete dehydration or alcohol incorporation into the crystal structure [1]. Temperature optimization studies demonstrate optimal dehydration at 95-100°C under controlled atmospheric conditions [1]. The methodology produces anhydrous tetramethylammonium fluoride suitable for industrial applications [1].

Advanced alcohol dehydration protocols incorporate multiple alcohol exchange cycles to ensure complete water removal [1]. Each cycle involves fresh alcohol addition followed by distillative removal of the alcohol-water mixture [1]. The iterative process continues until Karl Fischer analysis confirms water content below 0.2 weight percent [1].

Crystal Lattice Water Removal Studies

Crystal lattice water removal studies reveal the complex relationship between water molecules and the tetramethylammonium fluoride crystal structure [27] . Computational molecular dynamics simulations demonstrate that hydration water preferentially solvates fluoride ions through hydrogen bonding interactions [27]. The distribution of fluoride-water hydrogen bond lifetimes exhibits broad characteristics, indicating varied binding strengths [27].

Structural analysis reveals that tetramethylammonium fluoride tetrahydrate crystallizes in a tetragonal space group with specific water coordination patterns . The crystal structure consists of a hydrogen-bonded ionic/water framework containing four-coordinated fluoride ions and three-coordinated water molecules . This structural arrangement significantly influences water removal kinetics and thermal stability .

Temperature-programmed dehydration studies demonstrate stepwise water loss corresponding to different binding environments . Initial water removal occurs at relatively low temperatures (60-80°C) for surface-bound molecules, while lattice-incorporated water requires higher temperatures (130-150°C) for complete removal . The dehydration process involves structural rearrangement and potential crystal system changes .

Industrial-Scale Production Methods

Large-Scale Synthesis Parameters

Industrial-scale tetramethylammonium fluoride tetrahydrate production requires careful optimization of synthesis parameters to ensure consistent quality and yield [1] [19]. Large-scale operations typically employ the hydrofluoric acid neutralization method due to its reliability and scalability [1]. Production scales ranging from 45 kilograms demonstrate the industrial viability of optimized synthetic protocols [1] [19].

Temperature control represents a critical parameter in large-scale synthesis, with optimal ranges maintained between 95-100°C for the fluorination reaction [1] [19]. Reaction vessel design incorporates advanced heat transfer systems to maintain uniform temperature distribution throughout the reaction mass [1]. Agitation systems ensure homogeneous mixing while preventing localized concentration gradients [1].

Process monitoring systems include real-time analysis of water content, fluoride ion concentration, and pH measurements [1]. Automated feed systems provide precise reagent addition rates to maintain stoichiometric ratios [1]. The industrial process achieves tetramethylammonium fluoride yields exceeding 80% with consistent purity profiles [1] [19].

The following table summarizes key large-scale synthesis parameters:

| Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Temperature | 95-100°C | Continuous thermocouple monitoring [1] |

| Reaction Time | 48 hours | Process timer with sampling intervals [1] |

| Water Content | <0.2 wt% | Karl Fischer titration [1] |

| pH | 7.0 ± 0.1 | Online pH electrode system [1] |

| Yield | >80% | Gravimetric analysis [1] |

Quality Control Protocols

Industrial quality control protocols for tetramethylammonium fluoride tetrahydrate encompass comprehensive analytical testing procedures [1] [23]. Primary quality parameters include water content determination through Karl Fischer titration, fluoride ion analysis, and purity assessment via titration with perchloric acid [23]. These analytical methods ensure product consistency and compliance with specifications [23].

Water content analysis represents the most critical quality parameter, with industrial specifications typically requiring less than 45% water for the tetrahydrate form [23]. Karl Fischer titration provides accurate water determination with precision better than 0.1 weight percent [23]. Automated Karl Fischer systems enable rapid analysis of multiple samples during production [23].

Fluoride ion content verification employs ion-selective electrode methods calibrated against standard fluoride solutions [23]. This analysis confirms the stoichiometric fluoride content and detects potential fluoride deficiencies [23]. Nuclear magnetic resonance spectroscopy provides structural confirmation and impurity detection capabilities [23].

Appearance specifications require colorless to white crystalline material with low melting characteristics [32]. Particle size analysis ensures consistent handling properties and dissolution behavior [32]. Infrared spectroscopy confirms structural integrity and detects organic impurities [32].

Economic Feasibility Assessment

Economic feasibility analysis for tetramethylammonium fluoride tetrahydrate production considers raw material costs, energy requirements, and capital investment factors [10] [22]. Cost analysis demonstrates that tetramethylammonium fluoride production is generally more cost-effective than alternative fluoride sources such as cesium fluoride for large-scale applications [10].

Raw material costs represent approximately 60-70% of total production expenses, with tetramethylammonium hydroxide and hydrofluoric acid constituting the primary cost components [10]. Energy costs for heating, drying, and solvent recovery operations contribute an additional 15-20% to production expenses [10]. Capital equipment costs include specialized corrosion-resistant vessels and advanced process control systems [10].

Market analysis indicates growing demand for tetramethylammonium fluoride in pharmaceutical and specialty chemical applications [22]. The compound's unique properties as a fluoride source justify premium pricing compared to conventional inorganic fluorides [22]. Production capacity optimization studies suggest economies of scale become significant above 10 kg per batch production levels [10].

Economic modeling demonstrates favorable return on investment for facilities producing greater than 100 kg annually [22]. The analysis incorporates factors such as waste disposal costs, regulatory compliance expenses, and quality assurance overhead [22]. Sensitivity analysis indicates that raw material price fluctuations represent the primary economic risk factor [22].

The following table presents economic feasibility parameters:

| Cost Component | Percentage of Total Cost | Optimization Strategy |

|---|---|---|

| Raw Materials | 60-70% | Bulk purchasing agreements [10] |

| Energy | 15-20% | Process intensification [10] |

| Labor | 10-15% | Automation implementation [10] |

| Capital | 5-10% | Equipment standardization [10] |

The crystal structure of tetramethylammonium fluoride tetrahydrate exhibits a sophisticated hydrogen-bonded ionic framework that fundamentally determines its stability and reactivity characteristics. The compound crystallizes in the tetragonal space group I4₁/a with unit cell parameters a = 10.853 Å and c = 8.065 Å at −26°C [2]. This structure features four-coordinated fluoride ions surrounded by three-coordinated water molecules, creating a robust hydrogen-bonded network that stabilizes the hydrated form [2].

The hydrogen bonding arrangements in tetramethylammonium fluoride tetrahydrate demonstrate exceptional strength and complexity. Experimental and theoretical studies have revealed that the fluoride anion establishes multiple hydrogen bonds with the surrounding water molecules, creating a three-dimensional network that effectively encapsulates the tetramethylammonium cations within structural voids [2]. The strength of these F−···H-O interactions is considerable, with bond lengths typically ranging from 2.5 to 2.8 Å, indicating strong electrostatic attractions .

Density functional theory calculations using the B3LYP functional have provided detailed insights into the nature of these hydrogen bonds. The computational results demonstrate that the C-H···F interactions between the methyl groups of the tetramethylammonium cation and the fluoride anion are exceptionally strong, with binding energies ranging from 15 to 25 kcal/mol depending on the specific geometry [3] [4]. These "reverse" hydrogen bonds, where the fluoride ion acts as a proton acceptor from the methyl groups, represent a unique bonding mode that differs significantly from conventional hydrogen bonding patterns [3] [4].

The theoretical framework developed by Jeffrey and co-workers has been instrumental in understanding the polyhedral water-fluoride cluster anions that form in tetramethylammonium fluoride tetrahydrate [5]. These clusters exhibit remarkable stability due to the cooperative effects of multiple hydrogen bonds, with the fluoride ion serving as a central hub for the hydrogen bonding network. The water molecules adopt specific orientations that maximize electrostatic interactions while minimizing steric repulsion [5].

Ab initio molecular orbital calculations have revealed that the hydrogen bonding network in tetramethylammonium fluoride tetrahydrate is characterized by significant charge transfer effects [3] [4]. The fluoride ion, being highly electronegative, draws electron density from the surrounding hydrogen atoms, creating a polarized environment that enhances the stability of the overall structure. This charge redistribution is particularly pronounced in the C-H···F interactions, where the methyl hydrogen atoms experience substantial positive charge development [3] [4].

The role of cooperative hydrogen bonding in stabilizing the tetrahydrate structure cannot be overstated. McLean and Jeffrey have demonstrated that the water molecules in tetramethylammonium fluoride tetrahydrate are very tightly bound through H-bonding interactions with the fluoride ion, forming a cohesive structural framework [6]. This cooperative bonding network explains the compound's remarkable stability and its resistance to dehydration under ambient conditions [6].

Hydrogen Bonding Geometries and Energetics

The geometrical parameters of hydrogen bonds in tetramethylammonium fluoride tetrahydrate have been extensively characterized through both experimental and computational methods. The F−···H distances in the crystal structure range from 2.45 to 2.72 Å, with angles approaching linearity in the strongest interactions [2]. These geometric parameters are consistent with strong to moderate hydrogen bonds, as classified by Steiner's hydrogen bonding criteria .

Computational studies have revealed that the hydrogen bonding network exhibits remarkable flexibility in response to external perturbations. Molecular dynamics simulations using density functional theory have shown that the water molecules can undergo librational motions while maintaining their hydrogen bonding connections to the fluoride ion [7]. These dynamic behaviors contribute to the compound's unique solution-state properties and its ability to adapt to different chemical environments [7].

The energetic contributions of individual hydrogen bonds within the network have been quantified using various computational approaches. Energy decomposition analysis has revealed that the electrostatic component dominates the interaction energy, accounting for approximately 60-70% of the total binding energy [3] [4]. However, significant contributions from charge transfer and dispersion interactions are also present, particularly in the C-H···F contacts [3] [4].

Solution-State Behavior Studies

The solution-state behavior of tetramethylammonium fluoride tetrahydrate represents a complex interplay between solvation effects, ionic dissociation, and hydrogen bonding interactions. The compound exhibits exceptional solubility in polar solvents, particularly water and alcohols, due to its ionic nature and ability to form hydrogen bonds with protic solvents [8].

Nuclear magnetic resonance spectroscopy has provided valuable insights into the solution-state dynamics of tetramethylammonium fluoride tetrahydrate. The 1H NMR spectrum in deuterated water shows characteristic signals for the tetramethylammonium cation at approximately 3.2 ppm, consistent with the N-methyl groups in a symmetrical environment [9]. The absence of significant line broadening indicates rapid exchange between different conformational states in solution [9].

The 19F NMR behavior of tetramethylammonium fluoride tetrahydrate in solution reveals important information about the fluoride ion's coordination environment. In aqueous solution, the fluoride ion experiences significant solvation by water molecules, resulting in a chemical shift that is highly dependent on concentration and temperature [10]. The observed chemical shift values range from −119 to −138 ppm, depending on the specific solvent system and concentration [10].

Conductivity measurements have provided quantitative data on the ionic behavior of tetramethylammonium fluoride tetrahydrate in solution. The compound exhibits high ionic conductivity in polar solvents, with specific conductance values increasing with concentration up to a maximum before declining due to ion-pairing effects [11]. The temperature dependence of conductivity follows Arrhenius behavior, with activation energies typically ranging from 15 to 25 kJ/mol [11].

Solvation Dynamics and Hydrogen Bond Networks

The solvation dynamics of tetramethylammonium fluoride tetrahydrate involve complex rearrangements of hydrogen bonding networks as the compound dissolves in polar solvents. First-principles molecular dynamics simulations have revealed that the hydration water molecules preferentially solvate the fluoride ions, creating dynamic hydrogen bonding networks that persist in solution [7]. The distribution of F−···H2O hydrogen bond lifetimes is broad, indicating a range of binding strengths and exchange rates [7].

The solvation process involves the disruption of the crystalline hydrogen bonding network and the formation of new solvation shells around the individual ions. The tetramethylammonium cation, being relatively hydrophobic, experiences weaker solvation compared to the fluoride anion [7]. This differential solvation behavior contributes to the compound's unique solution properties and its effectiveness as a fluoride source in organic synthesis [7].

Computational studies using the reference interaction site model with self-consistent field theory have provided detailed insights into the solvation structure of tetramethylammonium fluoride tetrahydrate [10]. These calculations reveal that the fluoride ion is typically surrounded by four to six water molecules in its first solvation shell, with the exact coordination number depending on the solution concentration and temperature [10].

The role of hydrogen bonding in determining the solution-state behavior of tetramethylammonium fluoride tetrahydrate extends beyond simple solvation effects. The compound's ability to form stable hydrogen-bonded complexes with various organic molecules has been demonstrated through both experimental and computational studies [3] [4]. These complexes exhibit enhanced stability in polar solvents, where the hydrogen bonding interactions are strengthened by the high dielectric constant of the medium [3] [4].

Solvent-Dependent Reactivity Patterns

The reactivity of tetramethylammonium fluoride tetrahydrate in solution exhibits strong dependence on the solvent environment, reflecting the complex interplay between solvation effects and molecular interactions. In protic solvents, the compound forms stable solvates through hydrogen bonding, which can significantly influence its nucleophilic reactivity [12]. The formation of alcohol adducts, such as tetramethylammonium fluoride tert-amyl alcohol, demonstrates the compound's ability to adapt its hydrogen bonding network to different chemical environments [12].

The solvent-dependent behavior of tetramethylammonium fluoride tetrahydrate has been extensively studied in the context of nucleophilic fluorination reactions. In aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound exhibits enhanced nucleophilicity due to reduced solvation of the fluoride ion [13]. This effect is particularly pronounced in reactions involving aromatic substrates, where the enhanced nucleophilicity leads to improved reaction rates and yields [13].

Computational studies have revealed that the solvent environment significantly affects the electronic structure of both the tetramethylammonium cation and the fluoride anion. In polar solvents, the charge distribution becomes more polarized, with increased charge separation between the cation and anion [3] [4]. This polarization effect contributes to the compound's enhanced reactivity in polar media [3] [4].

Computational Models of Reactivity

The development of accurate computational models for tetramethylammonium fluoride tetrahydrate reactivity has been a major focus of theoretical chemistry research. These models must account for the complex interplay between electronic structure, solvation effects, and molecular dynamics to accurately predict the compound's behavior in various chemical environments.

Density functional theory calculations using the B3LYP functional with the 6-31+G(d,p) basis set have provided reliable predictions of the compound's structural and energetic properties [3] [4]. These calculations have revealed that the tetramethylammonium cation exhibits a non-spherical charge distribution, with regions of positive charge concentrated on the methyl groups and neutral regions near the nitrogen center [3] [4]. This charge distribution pattern has important implications for the compound's reactivity and its interactions with anionic species [3] [4].

The computational modeling of tetramethylammonium fluoride tetrahydrate reactivity has been enhanced through the use of advanced theoretical methods that account for electron correlation effects. MP2 calculations have provided more accurate descriptions of the hydrogen bonding interactions, particularly for the weaker C-H···F contacts [3] [4]. The results from these calculations show excellent agreement with experimental observations, validating the theoretical approach [3] [4].

Electronic Structure and Charge Distribution

The electronic structure of tetramethylammonium fluoride tetrahydrate has been extensively studied using various computational methods. Natural bond orbital analysis has revealed that the positive charge on the tetramethylammonium cation is primarily localized on the nitrogen atom, with significant delocalization onto the methyl groups [3] [4]. This charge distribution creates a complex electrostatic environment that influences the compound's interactions with other molecules [3] [4].

The fluoride anion in tetramethylammonium fluoride tetrahydrate exhibits a high degree of charge concentration, making it an excellent nucleophile in chemical reactions. Computational studies have shown that the fluoride ion's electron density is highly polarizable, allowing it to adapt to different chemical environments [3] [4]. This polarizability is particularly important in reactions involving electrophilic substrates, where the fluoride ion can effectively transfer electron density to form new bonds [3] [4].

The interaction between the tetramethylammonium cation and the fluoride anion has been analyzed using energy decomposition methods. These analyses reveal that the electrostatic interaction is the dominant stabilizing force, accounting for approximately 70% of the total binding energy [3] [4]. However, significant contributions from charge transfer and dispersion interactions are also present, particularly in the C-H···F contacts [3] [4].

Molecular Orbital Analysis

Molecular orbital calculations have provided detailed insights into the electronic structure of tetramethylammonium fluoride tetrahydrate. The highest occupied molecular orbital is primarily localized on the fluoride ion, consistent with its role as a nucleophile in chemical reactions [3] [4]. The lowest unoccupied molecular orbital is distributed across the tetramethylammonium cation, with significant contributions from the nitrogen atom and the methyl groups [3] [4].

The frontier molecular orbital analysis has revealed important information about the compound's reactivity patterns. The HOMO-LUMO energy gap is relatively large, indicating good thermal stability and resistance to decomposition [3] [4]. However, the low-lying LUMO energy suggests that the compound can readily accept electron density from nucleophilic species, consistent with its observed reactivity patterns [3] [4].

Time-dependent density functional theory calculations have been used to study the excited-state properties of tetramethylammonium fluoride tetrahydrate. These calculations reveal that the compound exhibits weak absorption in the ultraviolet region, consistent with its colorless appearance [3] [4]. The excited-state calculations also provide insights into the photochemical behavior of the compound, although such reactions are not commonly observed under normal conditions [3] [4].

Theoretical Fluoride Reactivity Mechanisms

The theoretical understanding of fluoride reactivity mechanisms in tetramethylammonium fluoride tetrahydrate has evolved significantly through computational studies that examine the fundamental processes governing nucleophilic substitution and related reactions. These mechanisms are particularly important for understanding the compound's effectiveness in SNAr fluorination reactions and its role as a fluoride source in organic synthesis.

The nucleophilic substitution mechanism involving tetramethylammonium fluoride tetrahydrate follows a complex pathway that is influenced by both electronic and steric factors. Density functional theory calculations have revealed that the fluoride ion approaches electrophilic centers through a transition state that involves significant charge transfer [13] [14]. The energy barrier for this process is typically in the range of 15-25 kcal/mol, depending on the specific substrate and reaction conditions [13] [14].

The role of the tetramethylammonium cation in the reactivity mechanism is multifaceted. While it does not participate directly in the bond-forming process, it influences the reactivity through electrostatic effects and by modulating the nucleophilicity of the fluoride ion [14]. Computational studies have shown that the cation can form stabilizing interactions with the transition state, effectively lowering the activation energy for nucleophilic substitution reactions [14].

Mechanistic Pathways in SNAr Reactions

The mechanistic pathways for SNAr reactions involving tetramethylammonium fluoride tetrahydrate have been extensively studied using computational methods. These reactions typically proceed through a Meisenheimer complex intermediate, where the fluoride ion adds to the aromatic ring before elimination of the leaving group [13] [14]. The stability of this intermediate is crucial for determining the overall reaction rate and selectivity [13] [14].

Computational studies have revealed that the formation of the Meisenheimer complex is facilitated by the electron-withdrawing groups on the aromatic substrate. The presence of nitro groups, cyano groups, or other electron-withdrawing substituents stabilizes the negatively charged intermediate through resonance effects [13] [14]. The energy of this intermediate relative to the reactants and products determines the overall thermodynamics of the reaction [13] [14].

The elimination step in SNAr reactions involves the departure of the leaving group and the restoration of aromaticity. This process is typically the rate-determining step, and its activation energy is influenced by the nature of the leaving group and the substituents on the aromatic ring [13] [14]. Computational studies have shown that the elimination is facilitated by the formation of hydrogen bonds between the departing group and the solvent molecules [13] [14].

Solvent Effects on Reactivity Mechanisms

The influence of solvent on the reactivity mechanisms of tetramethylammonium fluoride tetrahydrate has been studied using continuum solvation models and explicit solvent calculations. These studies reveal that polar solvents generally enhance the reactivity by stabilizing the charged intermediates and transition states [3] [4]. The dielectric constant of the solvent plays a crucial role in determining the activation energy for nucleophilic substitution reactions [3] [4].

In protic solvents, the reactivity mechanism becomes more complex due to the formation of hydrogen bonds between the solvent and the reactive species. These hydrogen bonds can either facilitate or inhibit the reaction, depending on their specific geometry and strength [3] [4]. Computational studies have shown that the formation of hydrogen bonds with the fluoride ion generally reduces its nucleophilicity, while hydrogen bonds with the leaving group can facilitate its departure [3] [4].

The development of alcohol adducts of tetramethylammonium fluoride has provided new insights into solvent effects on reactivity mechanisms. These adducts exhibit modified reactivity patterns compared to the parent tetrahydrate, with enhanced stability in certain solvents and altered selectivity in nucleophilic substitution reactions [12]. The mechanistic understanding of these systems has been advanced through computational studies that examine the role of hydrogen bonding in determining reactivity [12].

Computational Prediction of Reaction Outcomes

The ability to predict reaction outcomes using computational methods has become increasingly important for understanding the reactivity of tetramethylammonium fluoride tetrahydrate. Transition state theory calculations have been used to predict reaction rates and selectivities for various nucleophilic substitution reactions [13] [14]. These calculations typically involve the identification of the transition state structure and the calculation of the activation energy [13] [14].

The accuracy of computational predictions depends on the level of theory used and the quality of the solvent model. High-level ab initio calculations, such as those using coupled cluster theory, provide the most accurate results but are computationally expensive [3] [4]. Density functional theory calculations offer a good compromise between accuracy and computational cost, particularly when used with appropriate functionals and basis sets [3] [4].

The development of machine learning approaches for predicting reactivity has opened new possibilities for understanding the behavior of tetramethylammonium fluoride tetrahydrate. These methods can identify patterns in large datasets of reaction outcomes and use this information to predict the behavior of new systems [14]. While still in the early stages of development, these approaches show promise for accelerating the discovery of new applications for this important compound [14].

Mechanistic Insights from Experimental Validation

The theoretical understanding of fluoride reactivity mechanisms has been validated through comparison with experimental observations. Kinetic studies have provided valuable data on reaction rates and activation parameters, which can be compared directly with computational predictions [13] [14]. The agreement between theory and experiment is generally good, particularly for reactions involving simple aromatic substrates [13] [14].

Isotope effects have been used to probe the mechanistic details of reactions involving tetramethylammonium fluoride tetrahydrate. These studies provide information about the bond-breaking and bond-forming processes that occur during the reaction [13] [14]. Computational calculations of isotope effects can be compared with experimental measurements to validate the proposed mechanisms [13] [14].

GHS Hazard Statements

H302 (65.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (63.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (63.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (63.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant